molecular formula C9H9NO2 B084212 N-(2-formylphenyl)acetamide CAS No. 13493-47-5

N-(2-formylphenyl)acetamide

Cat. No. B084212
CAS RN: 13493-47-5
M. Wt: 163.17 g/mol
InChI Key: OWMJAQBUFVTERI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of N-(2-formylphenyl)acetamide involves various chemical methods. One method includes the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane (Sharma et al., 2018).
  • Another synthesis approach is the slow evaporation solution growth technique, which is used to form the compound with good yield (Geetha et al., 2023).

Molecular Structure Analysis

  • The molecular structure of N-(2-formylphenyl)acetamide has been characterized using various spectroscopic techniques and X-ray diffraction analysis, revealing its crystalline nature (Geetha et al., 2023).
  • The compound typically crystallizes in the monoclinic crystal system, with specific unit cell parameters being identified for different variants of this compound (Sharma et al., 2018).

Chemical Reactions and Properties

  • N-(2-formylphenyl)acetamide is involved in various chemical reactions, including those that lead to the formation of pharmacologically active compounds. For instance, its derivatives have been explored for anticancer properties (Sharma et al., 2018).

Physical Properties Analysis

  • The compound exhibits specific physical properties like crystallization behavior and molecular geometry, which are crucial for its applications in different fields (Geetha et al., 2023).

Scientific Research Applications

  • Natural Synthesis of Antimalarial Drugs

    N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the natural synthesis of antimalarial drugs. Its synthesis involves chemoselective monoacetylation, where vinyl acetate is found to be the best acyl donor. This discovery has implications for the development of more effective antimalarial drugs (Magadum & Yadav, 2018).

  • Quantification in Medical Diagnostics

    Acetaminophen (N-(4-hydroxyphenyl) acetamide), a commonly used drug, can be quantified in human plasma, cerebrospinal fluid, and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry. This quantification is crucial for managing pain in children, especially in neonates and small children (Taylor et al., 2013).

  • Study of Hepatotoxicity

    Acetaminophen's metabolite covalently binds to N-10-formyltetrahydrofolate dehydrogenase in mice, a crucial protein. This binding may play a role in acetaminophen's hepatotoxicity, providing insights into the mechanisms of drug-induced liver damage (Pumford et al., 1997).

  • Anti-Arthritic and Anti-Inflammatory Properties

    N-(2-hydroxy phenyl) acetamide shows promising anti-arthritic properties by reducing pro-inflammatory cytokines and oxidative stress markers in adjuvant-induced arthritic rats (Jawed et al., 2010).

  • Herbicide Metabolism Studies

    Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into environmental health and safety concerns (Coleman et al., 2000).

  • Formation of Bioactive Compounds

    Acetaminophen is converted to N-arachidonoylphenolamine (AM404) in the brain and spinal cord, a potent TRPV1 agonist. This process involves fatty acid amide hydrolase and is crucial for understanding acetaminophen's pharmacological actions (Högestätt et al., 2005).

  • Structural Phase Studies in Pharmaceuticals

    The study of structural phase stability of N-(4-hydroxyphenyl) acetamide (paracetamol) under high pressure reveals new forms, enhancing our understanding of pharmaceutical compounds' properties (Smith et al., 2014).

properties

IUPAC Name

N-(2-formylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(12)10-9-5-3-2-4-8(9)6-11/h2-6H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMJAQBUFVTERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40315983
Record name N-(2-formylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40315983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-formylphenyl)acetamide

CAS RN

13493-47-5
Record name 13493-47-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-formylphenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-formylphenyl)acetamide
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Synthesis routes and methods

Procedure details

To a stirred solution of N-acetyl-2-amino-benzylalcohol (20 g) in dry CHCl3 (500 mL) was added MnO2 (160 g, 8 equivalents) and allowed to stir at room temperature for 12 h. The reaction mixture was filtered through celite and concentrated. The crude product was recrystallised from CHCl3/petrol ether to give N-acetyl-2-aminobenzaldehyde (14 g, 73%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
160 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
J Yu, D Zhang‐Negrerie, Y Du - European Journal of Organic …, 2016 - Wiley Online Library
The intramolecular oxidative cyclization of N‐(2‐formylphenyl)amides has been realized through an oxidative C(sp 2 )–O(sp 2 ) bond‐forming reaction between an aldehyde carbon …
SP Hiscocks, M áKomal Reddy - Journal of the Chemical Society …, 1997 - pubs.rsc.org
Rate coefficients have been measured for the alkaline hydrolysis of 2-formylbenzonitrile 1, N-(2-formyl and -acetylphenyl)acetamides 2, N-(2-formylphenyl)-3-substituted benzamides 3,4…
Number of citations: 6 pubs.rsc.org
GJ Pan, C Zhang, T Wang, AB Xia - Molecular Crystals and Liquid …, 2016 - Taylor & Francis
The title compound, (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, was synthesized and characterized by 1 H and 13 C NMR and HRMS spectroscopy. Its molecular …
Number of citations: 3 www.tandfonline.com
BK Villuri, A Konala, V Kavala, T Kotipalli… - Advanced Synthesis …, 2017 - Wiley Online Library
The synthesis of some dibenzo[b,f]‐[1,8]naphthyridine derivatives in a cascade manner is reported. The reaction includes a Knovenagel condensation, the insertion of a nitrile and an …
Number of citations: 7 onlinelibrary.wiley.com
Y Zhao, D Li, L Zhao, J Zhang - Synthesis, 2011 - thieme-connect.com
A one-pot and environmentally benign approach to the synthesis of highly functionalized 3-unsubstituted 2-aroylindoles is described. Moderate to good yields were obtained through …
Number of citations: 21 www.thieme-connect.com
S Guo, Y Li, W Fan, Z Liu, D Huang - Frontiers in Chemistry, 2022 - frontiersin.org
A simple and efficient method for the synthesis of dialdehyde aniline in good yields (up to 83%) is explored, using Cu(OTf)2 as the catalyst, Selectfluor as the radical initiator, and DMSO …
Number of citations: 6 www.frontiersin.org
YQ Xie, ZL Huang, HD Yan, J Li, LY Ye… - Chemical Biology & …, 2015 - Wiley Online Library
Twenty‐one novel oxime ether strobilurins containing indole moiety, which employed an indole group to stabilize the E‐styryl group in Enoxastrobin, were designed and synthesized. …
Number of citations: 30 onlinelibrary.wiley.com
JJ Niu, ZG Li, JW Xu - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C13H11ClF3NO2, adopts a Z conformation. Halogen⋯oxygen interactions [Cl⋯O = 2.967 (3) Å] in the crystal packing lead to the formation of a dimer joined by two …
Number of citations: 1 scripts.iucr.org
N Vicker, HV Bailey, JM Day, MF Mahon, A Smith… - Molecules, 2021 - mdpi.com
17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) is expressed at high levels in testes and seminal vesicles; it is also present in prostate tissue and involved in gonadal and non-…
Number of citations: 3 www.mdpi.com
S Banu, S Choudhari, G Patel, PP Yadav - Green Chemistry, 2021 - pubs.rsc.org
Chlorophyll is the most abundant photocatalytic pigment that enables plants to absorb solar energy and convert it to energy storage molecules. Herein, we report a tandem …
Number of citations: 8 pubs.rsc.org

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